(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One
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Description
(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a useful research compound. Its molecular formula is C5H8BrNO2 and its molecular weight is 194.028. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Oxazolidinones, including derivatives synthesized from (R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One, are recognized for their potent antibacterial properties. This class of compounds operates by inhibiting protein synthesis in bacteria, presenting a promising approach to combating multidrug-resistant gram-positive bacterial infections. Notable examples of such antibacterial agents include linezolid and other oxazolidinone derivatives, which have shown effectiveness against strains of staphylococci, streptococci, and enterococci resistant to traditional antibiotics. The unique mechanism of action of oxazolidinones, targeting the bacterial ribosome, offers an advantage in treating infections where other antibiotics fail due to resistance issues (Reck et al., 2005) (Brickner et al., 1996).
Cancer Research
Beyond their antibacterial applications, oxazolidinones have also been investigated for their potential in cancer therapy. Certain oxazolidinone derivatives have demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. These findings open new avenues for research into oxazolidinone-based therapies for treating cancer, with a focus on their pro-apoptotic and anti-proliferative effects on tumor cells. The promise of oxazolidinones in this area is underscored by their selective cytotoxicity towards cancer cells, suggesting a potential for developing targeted cancer treatments with minimized effects on healthy cells (Armentano et al., 2020).
Synthetic Methodologies
The synthesis and functionalization of oxazolidinone derivatives, including those derived from this compound, are of significant interest in synthetic organic chemistry. These efforts not only provide a pathway to novel antibacterial and anticancer agents but also contribute to the broader field of synthetic methodology by developing new reactions and strategies for constructing complex molecules. Such synthetic approaches enable the exploration of the chemical space around the oxazolidinone scaffold, facilitating the discovery of new drugs with improved efficacy and safety profiles (Feroci et al., 2005).
Properties
IUPAC Name |
(5R)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHCGRUPKXGSBU-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](OC1=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.